molecular formula C9H11BrMgO3 B13421005 magnesium;1,3,5-trimethoxybenzene-6-ide;bromide

magnesium;1,3,5-trimethoxybenzene-6-ide;bromide

Cat. No.: B13421005
M. Wt: 271.39 g/mol
InChI Key: VAZLFVPYOHUNAU-UHFFFAOYSA-M
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Description

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is a complex organometallic compound that combines magnesium with 1,3,5-trimethoxybenzene and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide typically involves the reaction of 1,3,5-trimethoxybenzene with magnesium in the presence of a bromide source. One common method is the Grignard reaction, where 1,3,5-trimethoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, followed by the addition of a bromide source such as bromine or hydrogen bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with a cooling system to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions can be carried out using reagents like sodium chloride or sodium iodide in polar solvents.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Corresponding halide-substituted products

Scientific Research Applications

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, coordinating with the oxygen atoms of the trimethoxybenzene, thereby activating the compound for nucleophilic attack. This coordination facilitates the transfer of the bromide ion, leading to the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxybenzene: A precursor in the synthesis of the compound.

    Magnesium Bromide: A simpler magnesium-bromide complex without the trimethoxybenzene ligand.

    Grignard Reagents: General class of organomagnesium compounds used in similar synthetic applications.

Uniqueness

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is unique due to the presence of the trimethoxybenzene ligand, which imparts specific electronic properties and reactivity patterns not observed in simpler magnesium-bromide complexes. This uniqueness makes it valuable in specialized synthetic applications and research .

Biological Activity

Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is an organometallic compound that combines magnesium with a trimethoxybenzene derivative. This compound's biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Formula : C10_{10}H13_{13}BrMgO3_3
  • Molecular Weight : Approximately 295.54 g/mol
  • Structure : The compound consists of a magnesium ion coordinated with a 1,3,5-trimethoxybenzene moiety and a bromide ion.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The trimethoxybenzene component is known for its ability to modulate enzyme activities and influence cell signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds containing trimethoxy groups can inhibit tubulin polymerization, which is crucial for cell division and proliferation.
  • Antioxidant Properties : The presence of the trimethoxy group enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Metal Ion Interaction : Magnesium ions play a significant role in various biochemical processes, including enzyme activation and stabilization of nucleic acids.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Observed Reference
Antitumor ActivityInhibition of cancer cell proliferation
Antioxidant ActivityReduction in oxidative stress markers
Enzyme InhibitionDecreased tubulin polymerization
CytotoxicitySelective toxicity towards tumor cells

Case Study 1: Antitumor Effects

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant capabilities of this compound. It was found to significantly reduce levels of reactive oxygen species (ROS) in human fibroblast cells exposed to oxidative stress. This suggests potential applications in protecting against age-related diseases.

Case Study 3: Enzyme Interaction

Further investigations revealed that this compound could inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with tubulin demonstrated a dose-dependent inhibition that could be leveraged for therapeutic strategies against rapidly dividing cells.

Properties

IUPAC Name

magnesium;1,3,5-trimethoxybenzene-6-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZLFVPYOHUNAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[C-]C(=C1)OC)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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